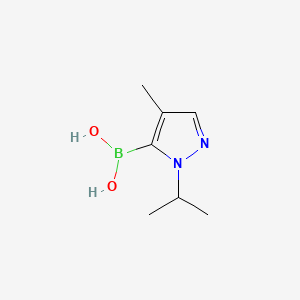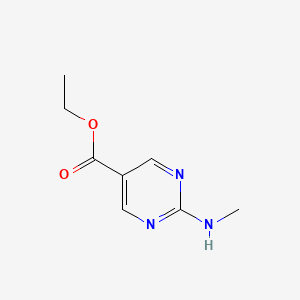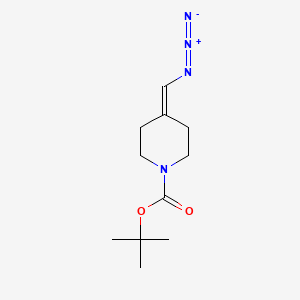
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features an azidomethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group in tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate can undergo substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted piperidine derivatives.
Reduction: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its azide group makes it a versatile building block for the construction of more complex molecules through cycloaddition reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of azide-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar in structure but lacks the double bond in the azidomethylidene group, which may affect its reactivity and applications .
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an azide group, leading to different chemical properties and applications .
- **Tert-butyl 4-(b
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h8H,4-7H2,1-3H3 |
Clé InChI |
ZGFNNIKKBFTDFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CN=[N+]=[N-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)

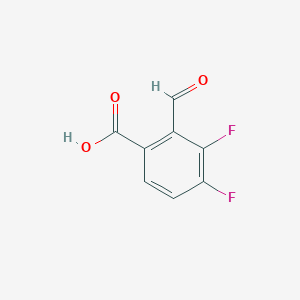

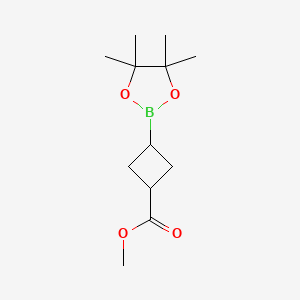
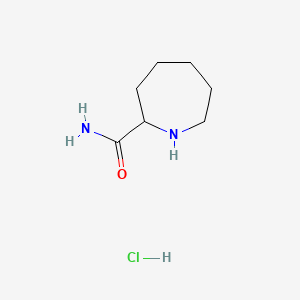
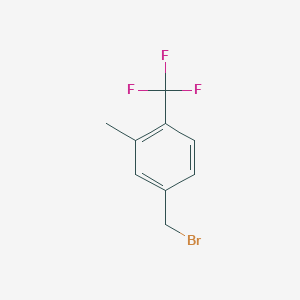
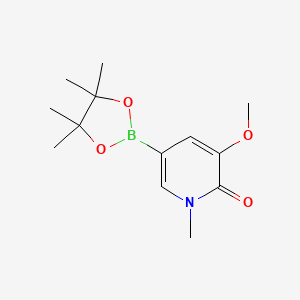
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)

